molecular formula C23H21N3O4S B2970762 2-amino-4-(3,4-dimethoxyphenyl)-7-methyl-5-oxo-6-[(thiophen-2-yl)methyl]-4H,5H,6H-pyrano[3,2-c]pyridine-3-carbonitrile CAS No. 712295-91-5

2-amino-4-(3,4-dimethoxyphenyl)-7-methyl-5-oxo-6-[(thiophen-2-yl)methyl]-4H,5H,6H-pyrano[3,2-c]pyridine-3-carbonitrile

Cat. No.: B2970762
CAS No.: 712295-91-5
M. Wt: 435.5
InChI Key: LADQVLXYDXYWJY-UHFFFAOYSA-N
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Description

2-amino-4-(3,4-dimethoxyphenyl)-7-methyl-5-oxo-6-[(thiophen-2-yl)methyl]-4H,5H,6H-pyrano[3,2-c]pyridine-3-carbonitrile is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by its unique structure, which includes a pyrano[3,2-c]pyridine core, a thiophene ring, and various functional groups such as amino, methoxy, and carbonitrile groups. The presence of these diverse functional groups makes this compound a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-4-(3,4-dimethoxyphenyl)-7-methyl-5-oxo-6-[(thiophen-2-yl)methyl]-4H,5H,6H-pyrano[3,2-c]pyridine-3-carbonitrile typically involves multi-step reactions. One common method includes the condensation of 3,4-dimethoxybenzaldehyde with thiophene-2-carbaldehyde in the presence of ammonium acetate and acetic acid. This reaction forms an intermediate, which is then subjected to cyclization with malononitrile and methyl acetoacetate under basic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-amino-4-(3,4-dimethoxyphenyl)-7-methyl-5-oxo-6-[(thiophen-2-yl)methyl]-4H,5H,6H-pyrano[3,2-c]pyridine-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino and methoxy groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

2-amino-4-(3,4-dimethoxyphenyl)-7-methyl-5-oxo-6-[(thiophen-2-yl)methyl]-4H,5H,6H-pyrano[3,2-c]pyridine-3-carbonitrile has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    2-amino-4-(3,4-dimethoxyphenyl)-5-oxo-6-[(thiophen-2-yl)methyl]-4H-pyrano[3,2-c]pyridine-3-carbonitrile: Lacks the methyl group at the 7-position.

    2-amino-4-(3,4-dimethoxyphenyl)-7-methyl-5-oxo-6-[(furan-2-yl)methyl]-4H,5H,6H-pyrano[3,2-c]pyridine-3-carbonitrile: Contains a furan ring instead of a thiophene ring.

Uniqueness

The presence of the thiophene ring and the specific arrangement of functional groups in 2-amino-4-(3,4-dimethoxyphenyl)-7-methyl-5-oxo-6-[(thiophen-2-yl)methyl]-4H,5H,6H-pyrano[3,2-c]pyridine-3-carbonitrile imparts unique chemical and biological properties to the compound

Properties

IUPAC Name

2-amino-4-(3,4-dimethoxyphenyl)-7-methyl-5-oxo-6-(thiophen-2-ylmethyl)-4H-pyrano[3,2-c]pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3O4S/c1-13-9-19-21(23(27)26(13)12-15-5-4-8-31-15)20(16(11-24)22(25)30-19)14-6-7-17(28-2)18(10-14)29-3/h4-10,20H,12,25H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LADQVLXYDXYWJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(C(=C(O2)N)C#N)C3=CC(=C(C=C3)OC)OC)C(=O)N1CC4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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